N-{3-oxo-3-[(3,4,5-trimethoxyphenyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-{3-oxo-3-[(3,4,5-trimethoxyphenyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that features a beta-carboline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-oxo-3-[(3,4,5-trimethoxyphenyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. One common approach includes the condensation of 3,4,5-trimethoxyaniline with a suitable beta-carboline precursor under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-{3-oxo-3-[(3,4,5-trimethoxyphenyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure efficient and selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-oxo-3-[(3,4,5-trimethoxyphenyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
N-{3-oxo-3-[(3,4,5-trimethoxyphenyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its beta-carboline core structure combined with the 3,4,5-trimethoxyphenyl group. This combination imparts distinct biological activities and potential therapeutic benefits that are not observed in other similar compounds .
Properties
Molecular Formula |
C24H28N4O5 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[3-oxo-3-(3,4,5-trimethoxyanilino)propyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C24H28N4O5/c1-31-20-12-15(13-21(32-2)23(20)33-3)26-22(29)8-10-25-24(30)28-11-9-17-16-6-4-5-7-18(16)27-19(17)14-28/h4-7,12-13,27H,8-11,14H2,1-3H3,(H,25,30)(H,26,29) |
InChI Key |
VOELFYYDBOWSDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
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